molecular formula C18H20N2O4 B270581 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

カタログ番号 B270581
分子量: 328.4 g/mol
InChIキー: UUDHWXHVQGCTNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as CP-690,550, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK family of enzymes involved in the immune response. CP-690,550 has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用機序

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune response. By blocking these enzymes, 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid can reduce the production of cytokines and other inflammatory molecules that contribute to autoimmune diseases. This leads to a reduction in inflammation and a decrease in the symptoms associated with these conditions.
Biochemical and Physiological Effects:
6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have several biochemical and physiological effects, including a reduction in the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also leads to a decrease in the number of immune cells that are involved in the inflammatory response, such as T cells and B cells. These effects contribute to the anti-inflammatory properties of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid and its potential therapeutic applications in autoimmune diseases.

実験室実験の利点と制限

One of the main advantages of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is its selectivity for JAK enzymes, which allows for targeted inhibition of the immune response without affecting other cellular processes. This makes it a promising candidate for the treatment of autoimmune diseases, as it can reduce inflammation without causing significant side effects. However, 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid also has some limitations, including its potential for off-target effects and its limited efficacy in some patient populations.

将来の方向性

There are several future directions for research on 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, including the development of more potent and selective JAK inhibitors, the identification of biomarkers to predict patient response to therapy, and the exploration of combination therapies that can enhance the efficacy of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid in treating autoimmune diseases. Additionally, further studies are needed to understand the long-term safety and efficacy of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, particularly in patients with chronic autoimmune diseases. Overall, 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid represents a promising avenue for the development of new therapies for autoimmune diseases, and further research is needed to fully explore its potential.

合成法

The synthesis of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid involves several steps, including the reaction of 4-(2-oxo-1-pyrrolidinyl)aniline with ethyl 3-cyclohexene-1-carboxylate, followed by a series of chemical transformations to produce the final product. The process involves the use of several reagents and solvents, and requires careful control of reaction conditions to ensure high yield and purity.

科学的研究の応用

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It works by inhibiting the JAK family of enzymes, which play a key role in the immune response. By blocking the activity of these enzymes, 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid can reduce inflammation and prevent damage to tissues and organs affected by autoimmune diseases.

特性

製品名

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

分子式

C18H20N2O4

分子量

328.4 g/mol

IUPAC名

6-[[4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H20N2O4/c21-16-6-3-11-20(16)13-9-7-12(8-10-13)19-17(22)14-4-1-2-5-15(14)18(23)24/h1-2,7-10,14-15H,3-6,11H2,(H,19,22)(H,23,24)

InChIキー

UUDHWXHVQGCTNR-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O

正規SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。